

# In-Depth Technical Guide to 2-Fluoro-4-methoxyaniline

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## Compound of Interest

Compound Name: 2-Fluoro-4-methoxyaniline

Cat. No.: B1334285

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## Core Chemical Identity and Properties

CAS Number: 458-52-6

Molecular Formula: C<sub>7</sub>H<sub>8</sub>FNO

Molecular Weight: 141.14 g/mol

**2-Fluoro-4-methoxyaniline** is an aromatic amine featuring a fluorine atom ortho to the amino group and a methoxy group para to it. This substitution pattern imparts unique electronic properties and reactivity, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[\[1\]](#)

## Physicochemical Data

The key physical and chemical properties of **2-Fluoro-4-methoxyaniline** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	458-52-6	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	141.14 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Melting Point	48-51 °C	<a href="#">[8]</a>
Boiling Point	203 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.176 g/cm <sup>3</sup>	<a href="#">[2]</a>
Appearance	Light brown to black solid	<a href="#">[5]</a>
Flash Point	76.6 °C	<a href="#">[2]</a>
Refractive Index	1.531	<a href="#">[2]</a>
Vapor Pressure	0.284 mmHg at 25°C	<a href="#">[2]</a>

## Spectroscopic Data

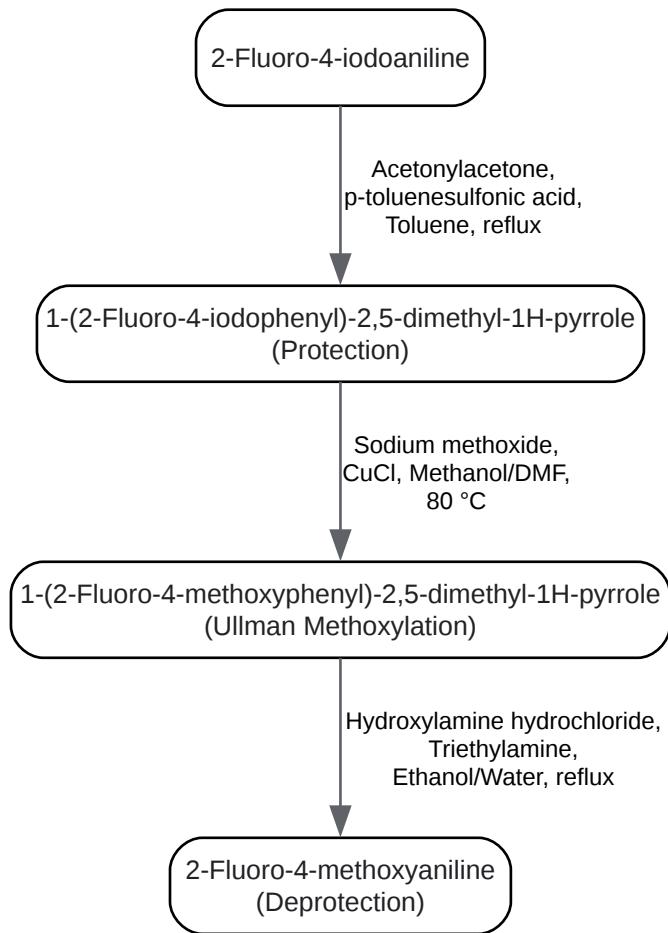
Spectroscopic data is crucial for the identification and characterization of **2-Fluoro-4-methoxyaniline**.

Spectrum Type	Key Data	Source
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ: 3.34 (br s, 2H), 3.72 (s, 3H), 6.53 (m, 1H), 6.61 (dd, 1H, J = 3, 10), 6.72 (dd, 1H, J = 9, 10)	<a href="#">[1]</a>
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ: 56.2, 102.7, 110.2, 118.1, 128.1, 153.3, 152.4	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

A reliable and scalable synthesis of **2-Fluoro-4-methoxyaniline** is essential for its application in research and development. A well-established method is the Ullman methoxylation of a pyrrole-protected 2-fluoro-4-iodoaniline, followed by deprotection.

## Synthetic Workflow



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Synthetic pathway for **2-Fluoro-4-methoxyaniline**.

## Detailed Experimental Protocol: Synthesis of 2-Fluoro-4-methoxyaniline

This protocol is adapted from a procedure published in *Organic Syntheses*.<sup>[1]</sup>

### Step 1: Protection of the Aniline

- To a 500-mL round-bottomed flask, add 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), 250 mL of toluene, and acetylacetone (29.7 mL, 253 mmol).

- Attach a Dean-Stark trap and reflux the solution for 1 hour.
- After cooling, wash the solution with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

### Step 2: Ullman Methoxylation

- In a flame-dried 500-mL round-bottomed flask under a nitrogen atmosphere, combine the product from Step 1 (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), 230 mL of methanol, and 70 mL of dimethylformamide (DMF).
- Heat the slurry in an 80°C oil bath for 90 minutes to maintain a gentle reflux.
- After cooling, pour the slurry into a rapidly stirring mixture of isopropyl ether and aqueous ammonium hydroxide.
- Separate the organic phase, wash with aqueous ammonium hydroxide, filter through a silica gel pad, and concentrate to obtain 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.

### Step 3: Deprotection to Yield **2-Fluoro-4-methoxyaniline**

- In a 1-L flask, combine the product from Step 2 (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 300 mL of 95% ethanol, and 150 mL of water.
- Reflux the solution for 20 hours.
- After cooling, quench the reaction by pouring it into ice-cold 1 N hydrochloric acid.
- Wash with isopropyl ether, then adjust the pH to 9-10 with 6 N sodium hydroxide.
- Extract the mixture with isopropyl ether.
- Dry the final organic phase over magnesium sulfate, filter, and concentrate to yield **2-Fluoro-4-methoxyaniline**.

## Applications in Research and Drug Development

While specific, widespread applications of **2-fluoro-4-methoxyaniline** are not as extensively documented as its isomer, 4-fluoro-2-methoxyaniline, it is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its utility stems from the unique electronic and steric properties conferred by the fluoro and methoxy substituents.

It has been noted as a building block for producing five-membered heterocycles, which are common scaffolds in pharmaceutical compounds.<sup>[5][7]</sup> The presence of the fluorine atom can enhance metabolic stability and binding affinity of a molecule to its target, a desirable feature in drug design.

It is important to distinguish **2-fluoro-4-methoxyaniline** from its isomer, 4-fluoro-2-methoxyaniline, which is a known intermediate in the synthesis of 5-HT3 receptor antagonists and inhibitors for Botulinum neurotoxin A light chain.<sup>[9][10]</sup>

## Safety and Handling

**2-Fluoro-4-methoxyaniline** is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

## GHS Hazard Statements

- H301: Toxic if swallowed.
- H311: Toxic in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H331: Toxic if inhaled.
- H335: May cause respiratory irritation.
- H373: May cause damage to organs through prolonged or repeated exposure.

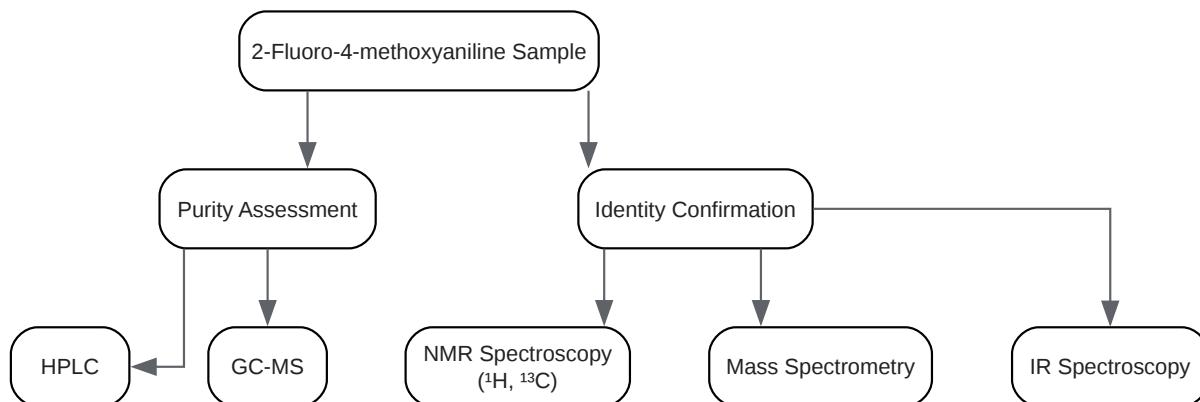
## Precautionary Statements

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Analytical Methods

The purity and identity of **2-Fluoro-4-methoxyaniline** can be assessed using standard analytical techniques.

## Logical Workflow for Analysis



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Analytical workflow for **2-Fluoro-4-methoxyaniline**.

## General Protocol for HPLC Analysis

While a specific, validated HPLC method for **2-Fluoro-4-methoxyaniline** is not detailed in the readily available literature, a general reverse-phase HPLC method can be developed for its analysis.

- Column: A C18 column is typically suitable for this type of aromatic compound.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent such as acetonitrile or methanol.
- Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
- Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

For quantitative analysis, a calibration curve should be prepared using certified reference standards. Method validation should be performed to ensure accuracy, precision, linearity, and robustness.

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